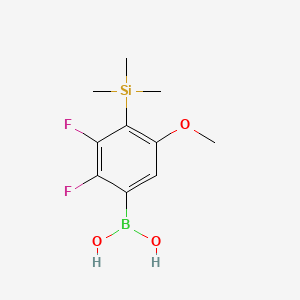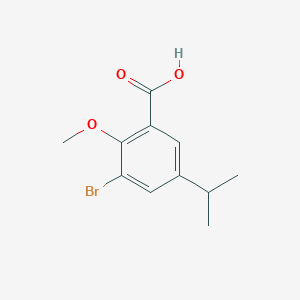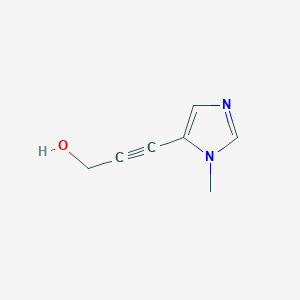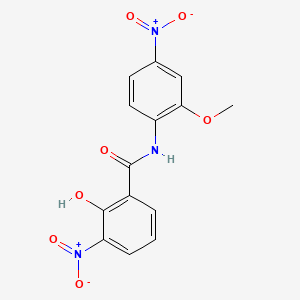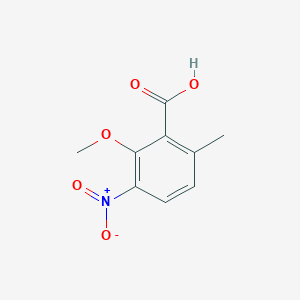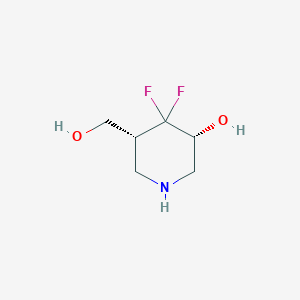
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with difluoro and hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a suitable amine and a dihaloalkane under basic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde and a suitable reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in the study of biochemical pathways and mechanisms, particularly those involving piperidine derivatives.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5R)-4,4-Difluoro-5-(methyl)piperidin-3-OL: Similar structure but with a methyl group instead of a hydroxymethyl group.
(3R,5R)-4,4-Difluoro-5-(ethyl)piperidin-3-OL: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3R,5R)-4,4-Difluoro-5-(propyl)piperidin-3-OL: Similar structure but with a propyl group instead of a hydroxymethyl group.
Uniqueness
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL is unique due to the presence of both difluoro and hydroxymethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H11F2NO2 |
|---|---|
Peso molecular |
167.15 g/mol |
Nombre IUPAC |
(3R,5R)-4,4-difluoro-5-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H11F2NO2/c7-6(8)4(3-10)1-9-2-5(6)11/h4-5,9-11H,1-3H2/t4-,5-/m1/s1 |
Clave InChI |
WROUOWDCVJHVLR-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@@H](C([C@@H](CN1)O)(F)F)CO |
SMILES canónico |
C1C(C(C(CN1)O)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


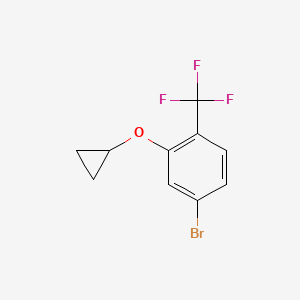
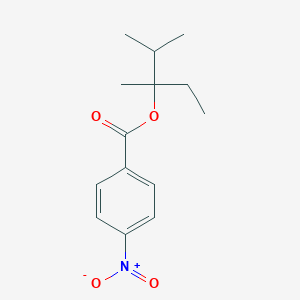
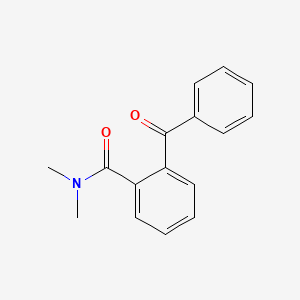
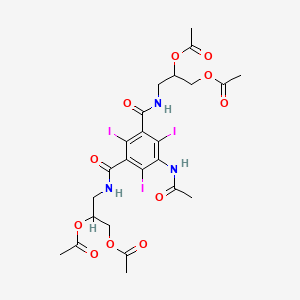
![1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine](/img/structure/B14020846.png)

